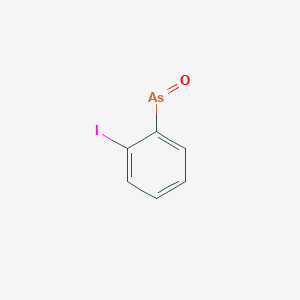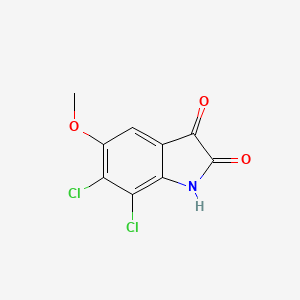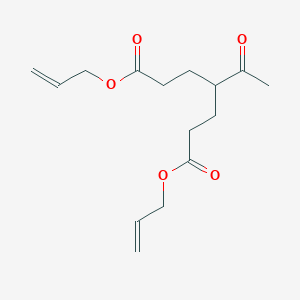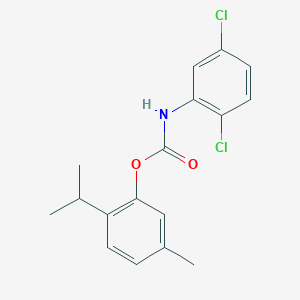
1-arsoroso-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Arsoroso-2-iodobenzene is an organoarsenic compound characterized by the presence of both arsenic and iodine atoms attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-arsoroso-2-iodobenzene typically involves the reaction of 2-iodoaniline with arsenic trioxide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Arsoroso-2-iodobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Arsoroso-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s unique properties make it useful in studying arsenic’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for arsenic-based drugs.
Industry: Utilized in the development of materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism by which 1-arsoroso-2-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzymatic activity. Pathways involved may include oxidative stress responses and disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
1-Arsoroso-2-iodobenzene can be compared with other similar compounds, such as:
Iodobenzene: Lacks the arsenic atom, making it less reactive in certain contexts.
Phenylarsine oxide: Contains arsenic but lacks the iodine atom, leading to different reactivity and applications.
Chlorobenzene: Similar structure but with chlorine instead of iodine, resulting in different chemical properties
Propriétés
Numéro CAS |
5410-74-2 |
|---|---|
Formule moléculaire |
C6H4AsIO |
Poids moléculaire |
293.92 g/mol |
Nom IUPAC |
1-arsoroso-2-iodobenzene |
InChI |
InChI=1S/C6H4AsIO/c8-6-4-2-1-3-5(6)7-9/h1-4H |
Clé InChI |
GBUZWPQXEXBZRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[As]=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)

![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)



![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)

